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Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for the novel, potent,

and selective ATP-competitive AKT inhibitor, CCT128930. The data presented here is based on

published preclinical studies and is intended to offer an objective overview of its performance,

alongside other well-characterized AKT inhibitors, to aid in the critical evaluation and potential

replication of key findings.

Executive Summary
CCT128930 is a pyrrolopyrimidine compound that has demonstrated significant antiproliferative

activity and in vivo antitumor efficacy in various preclinical cancer models. It functions as an

ATP-competitive inhibitor of AKT, a key kinase in the PI3K/AKT/mTOR signaling pathway, which

is frequently dysregulated in cancer. This guide summarizes the key quantitative data from in

vitro and in vivo studies, provides detailed experimental protocols for reproducibility, and

visualizes the underlying biological pathways and experimental workflows.

Comparative Analysis of In Vitro Efficacy
The in vitro potency of CCT128930 has been evaluated across multiple cancer cell lines,

primarily focusing on those with a dysregulated PI3K/AKT pathway (e.g., PTEN-null). The

following table summarizes the half-maximal growth inhibitory concentrations (GI50) of

CCT128930 in comparison to other notable AKT inhibitors.
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Cell Line
CCT128930
GI50 (µM)

MK-2206
IC50 (nM)

GSK690693
IC50 (nM)

Ipatasertib
(GDC-0068)
IC50 (µM)

Reference

U87MG

(Glioblastoma

, PTEN-null)

6.3 ± 2.2 ~200 - ~2.2 [1]

LNCaP

(Prostate

Cancer,

PTEN-null)

0.35 ± 0.11 - - - [1]

PC3

(Prostate

Cancer,

PTEN-null)

1.9 ± 0.80 - - - [1]

BT474

(Breast

Cancer,

PIK3CA-

mutant)

- - - - [1]

COG-LL-317

(ALL)
- < 200 - - [2]

RS4;11 (ALL) - < 200 - - [2]

Kasumi-1

(AML)
- < 200 - - [2]

CHLA-10

(Ewing

Sarcoma)

- < 200 - - [2]

Note: Direct comparative studies under identical experimental conditions are limited. The data

presented is compiled from multiple sources and should be interpreted with caution. Assays

and endpoints may differ between studies (GI50 vs. IC50).
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In Vivo Antitumor Activity
CCT128930 has demonstrated significant antitumor activity in human tumor xenograft models.

The following table summarizes key in vivo efficacy data.

Xenograft Model Treatment Regimen Key Outcome Reference

U87MG

(Glioblastoma)
25 mg/kg, i.p.

Marked antitumor

effect
[3]

BT474 (Breast

Cancer)
40 mg/kg, i.p.

Profound antitumor

effect with complete

growth arrest

[3]

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the general experimental approach for

evaluating CCT128930, the following diagrams are provided.
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CCT128930 inhibits the PI3K/AKT/mTOR signaling pathway.
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A general workflow for the preclinical evaluation of CCT128930.

Detailed Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. Below are detailed

methodologies for key experiments cited in the literature for CCT128930.

In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
Cell Seeding: Cancer cell lines (e.g., U87MG, LNCaP, PC3) are seeded in 96-well plates at

an appropriate density to ensure exponential growth during the assay. Cells are allowed to

attach and grow for 24-36 hours.[4]

Drug Treatment: Cells are treated with a range of concentrations of CCT128930 and control

compounds for a specified duration, typically 96 hours.[1]

Cell Fixation: After the incubation period, cells are fixed with 10% trichloroacetic acid (TCA)

for 1 hour at 4°C.
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Staining: The fixed cells are washed with water and stained with 0.4% (w/v) SRB solution in

1% acetic acid for 30 minutes at room temperature.[4]

Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The

protein-bound dye is then solubilized with 10 mM Tris base solution.

Absorbance Measurement: The optical density (OD) is measured at a wavelength of 490-530

nm using a microplate reader.

Data Analysis: The GI50 value, the concentration of the drug that causes 50% inhibition of

cell growth, is calculated from the dose-response curves.

Immunoblotting for Protein Phosphorylation
Cell Lysis: Cells are treated with CCT128930 for the desired time points. Subsequently, cells

are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and

phosphatase inhibitors.

Protein Quantification: The total protein concentration in the lysates is determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a

polyvinylidene difluoride (PVDF) membrane.

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies

specific for phosphorylated and total AKT, as well as downstream targets like GSK3β and

PRAS40. This is followed by incubation with a corresponding horseradish peroxidase (HRP)-

conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Analysis: The band intensities are quantified to determine the effect of CCT128930 on the

phosphorylation status of the target proteins.

In Vivo Human Tumor Xenograft Studies
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Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used for these

studies.[5]

Tumor Implantation: Human cancer cells (e.g., U87MG or BT474) are subcutaneously

injected into the flanks of the mice.[1]

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice

are then randomized into control and treatment groups.[6]

Drug Administration: CCT128930 is administered to the treatment group, typically via

intraperitoneal (i.p.) injection, at a specified dose and schedule.[1][3] The control group

receives a vehicle solution.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.[6]

Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in

the treated group to the control group. Common metrics include tumor growth inhibition (TGI)

and the ratio of the mean tumor volume of the treated group to the control group (T/C).[6][7]

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the in

vivo effect of CCT128930 on target biomarkers (e.g., pAKT) by immunoblotting or

immunohistochemistry.[1]

Conclusion
The available preclinical data consistently demonstrate that CCT128930 is a potent and

selective inhibitor of AKT with significant antitumor activity in vitro and in vivo. The provided

experimental protocols offer a foundation for the reproducible investigation of this compound.

However, for a comprehensive comparative assessment, further head-to-head studies with

other AKT inhibitors under standardized conditions are warranted. This guide serves as a

valuable resource for researchers aiming to build upon the existing knowledge of CCT128930
and its potential as a therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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